molecular formula C17H19FN8 B6467446 2-cyclopropyl-5-fluoro-4-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2640949-07-9

2-cyclopropyl-5-fluoro-4-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Cat. No.: B6467446
CAS No.: 2640949-07-9
M. Wt: 354.4 g/mol
InChI Key: QSAAWKKIDVVMTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrimidine derivative featuring a cyclopropyl substituent at position 2, a fluorine atom at position 5, a methyl group at position 4, and a piperazine-linked pyrazolo[3,4-d]pyrimidine moiety at position 4. The cyclopropyl group may enhance metabolic stability, while the fluorine atom could influence electronic properties and bioavailability.

Properties

IUPAC Name

4-[4-(2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN8/c1-10-13(18)17(23-14(22-10)11-2-3-11)26-6-4-25(5-7-26)16-12-8-21-24-15(12)19-9-20-16/h8-9,11H,2-7H2,1H3,(H,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAAWKKIDVVMTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=NC5=C4C=NN5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyclopropyl-5-fluoro-4-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article provides a comprehensive overview of its biological activity, focusing on its mechanism of action, efficacy in various studies, and structure-activity relationships.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C18_{18}H21_{21}FN8_{8}
  • Molecular Weight : 368.4 g/mol
  • CAS Number : 2640866-01-7

The structure features a pyrimidine core substituted with a cyclopropyl group and a pyrazolo[3,4-d]pyrimidin moiety, which is crucial for its biological activity.

The primary mechanism of action for 2-cyclopropyl-5-fluoro-4-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves inhibition of key protein kinases involved in cell signaling pathways that regulate cell growth and proliferation. This compound is particularly noted for its interaction with the epidermal growth factor receptor (EGFR), which plays a significant role in various cancers.

Anticancer Activity

Recent studies have demonstrated the compound's potent anticancer properties. For instance:

  • In vitro assays showed that the compound exhibited significant anti-proliferative effects against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cells. The IC50_{50} values ranged from 0.016 µM to 19.56 µM , indicating strong efficacy against both wild-type and mutant forms of EGFR .

Apoptosis Induction

The compound has been shown to induce apoptosis in cancer cells. Flow cytometric analyses revealed that treatment with this compound resulted in:

  • An increase in the BAX/Bcl-2 ratio by 8.8-fold , suggesting enhanced apoptotic signaling.
  • Cell cycle arrest at the S and G2/M phases, which is critical for inhibiting cancer cell proliferation .

Structure-Activity Relationship (SAR)

The biological activity of 2-cyclopropyl-5-fluoro-4-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine can be attributed to specific structural features:

  • Pyrazolo[3,4-d]pyrimidine moiety : This scaffold is recognized for its ability to mimic ATP, allowing it to effectively inhibit kinase activity.
  • Cyclopropyl group : Enhances binding affinity and selectivity towards target kinases.
  • Fluoro and methyl substitutions : These groups contribute to the lipophilicity and overall stability of the molecule .

Case Studies

Several case studies highlight the effectiveness of this compound:

  • In Vivo Tumor Regression : Animal models treated with this compound exhibited significant tumor regression compared to control groups, supporting its potential as an effective therapeutic agent .
  • Combination Therapy : Studies suggest that when used in combination with other chemotherapeutic agents, this compound enhances overall efficacy and reduces resistance mechanisms commonly observed in cancer treatments .

Comparison with Similar Compounds

Structural Analogues from Published Literature

The provided evidence highlights pyrazolo[3,4-d]pyrimidine and pyrazolotriazolopyrimidine derivatives as key structural analogs. Below is a comparative analysis:

Functional and Reactivity Differences

  • Fluorine vs. Amine/Hydrazine : The fluorine atom at position 5 may reduce nucleophilic susceptibility compared to amine or hydrazine groups in analogs 2 and 3, altering interaction with biological targets.
  • Piperazine Linkage : The piperazine moiety in the target compound introduces conformational flexibility, unlike rigid fused triazolo systems (e.g., compounds 6–9), which could affect binding kinetics.

Isomerization and Stability

Compounds 7 and 9 isomerize to 6 and 8 under specific conditions, highlighting the sensitivity of pyrazolotriazolopyrimidines to reaction environments . By contrast, the target compound’s pyrimidine-pyrazolopyrimidine scaffold lacks fused triazolo rings, likely conferring greater thermodynamic stability.

Research Findings and Implications

Pharmacological Potential

  • Kinase Inhibition : Pyrazolo[3,4-d]pyrimidine derivatives are established kinase inhibitors (e.g., Janus kinase inhibitors). The target compound’s fluorine and cyclopropyl groups may enhance selectivity for specific kinase isoforms.
  • ADME Profile : The methyl and cyclopropyl groups likely improve lipophilicity and oral bioavailability compared to hydrazine-containing analogs (e.g., compound 3), which may exhibit higher polarity.

Limitations of Current Data

Direct biological or pharmacokinetic data for the target compound are absent in the provided evidence. Comparisons are inferred from structural analogs, emphasizing the need for targeted studies.

Q & A

Q. What are the key synthetic strategies for introducing the pyrazolo[3,4-d]pyrimidine and piperazine moieties in this compound?

The synthesis typically involves sequential coupling reactions. For example, the pyrazolo[3,4-d]pyrimidine core can be functionalized via nucleophilic substitution or palladium-catalyzed cross-coupling. The piperazine ring is often introduced through alkylation or Buchwald–Hartwig amination. A critical step is maintaining the stability of the cyclopropyl group under basic conditions; using mild bases like K2_2CO3_3 in DMF at 50°C has been effective . Fluorination at the 5-position is achieved using fluorobenzoyl derivatives under anhydrous conditions .

Q. How can researchers characterize the structural integrity of this compound?

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substituent positions and fluorine incorporation.
  • X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated for similar piperazinyl-pyrimidine derivatives .
  • HPLC : Purity (>95%) is validated using C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) .

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert gas (N2_2 or Ar) at -20°C in amber vials to prevent photodegradation. Avoid aqueous solutions due to hydrolysis risks at the pyrimidine N-1 position .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s binding affinity for kinase targets?

Molecular docking (e.g., AutoDock Vina) using crystal structures of kinase domains (e.g., PDB: A1IZ8) identifies critical interactions. The cyclopropyl group enhances hydrophobic packing in the ATP-binding pocket, while the 4-methyl substituent reduces steric clashes. Free energy perturbation (FEP) calculations can predict potency improvements by modifying the pyrazolo[3,4-d]pyrimidine substituents .

Q. What methodologies resolve contradictions in reported synthetic yields for similar piperazinyl-pyrimidines?

Discrepancies often arise from trace moisture or competing side reactions. Controlled experiments show:

Reaction ConditionYield (%)Purity (%)
Anhydrous DMF, 50°C52.798.5
Wet DMF, 50°C32.187.2
Use of molecular sieves and in-situ IR monitoring mitigates hydrolysis of the fluorinated intermediate .

Q. What strategies address low solubility in biological assays?

  • Prodrug approach : Introduce phosphate or acetyl groups at the pyrimidine N-3 position.
  • Co-solvents : Use cyclodextrins (e.g., HP-β-CD) in PBS (pH 7.4) to enhance solubility by 10-fold without cytotoxicity .

Q. How can researchers validate the compound’s selectivity profile across kinase families?

Perform kinome-wide screening (e.g., Eurofins KinaseProfiler™). For off-target effects, use:

  • CETSA (Cellular Thermal Shift Assay) : Confirms target engagement in live cells.
  • SPR (Surface Plasmon Resonance) : Measures binding kinetics (kon_\text{on}/koff_\text{off}) for >300 kinases .

Methodological Considerations

Q. What analytical techniques detect and quantify synthetic impurities?

  • LC-MS/MS : Identifies trace impurities (e.g., de-fluorinated byproducts) with a LOQ of 0.1%.
  • 2D NMR (COSY, HSQC) : Assigns regioisomeric impurities in the pyrazolo[3,4-d]pyrimidine core .

Q. How to design dose-response studies for in vivo efficacy?

Use pharmacokinetic modeling (e.g., WinNonlin) to determine:

  • Cmax_\text{max} : 5–10 µM in plasma.
  • T½_\text{½} : 6–8 hours (adjust dosing intervals accordingly). Validate bioavailability via oral gavage in murine models, monitoring liver enzyme levels to assess toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.